molecular formula C25H26N4O3 B3220857 N-(benzo[d][1,3]dioxol-5-ylmethyl)-1-(6-(o-tolyl)pyridazin-3-yl)piperidine-4-carboxamide CAS No. 1203209-95-3

N-(benzo[d][1,3]dioxol-5-ylmethyl)-1-(6-(o-tolyl)pyridazin-3-yl)piperidine-4-carboxamide

Cat. No.: B3220857
CAS No.: 1203209-95-3
M. Wt: 430.5
InChI Key: SUHKETAFBKXCKS-UHFFFAOYSA-N
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Description

N-(benzo[d][1,3]dioxol-5-ylmethyl)-1-(6-(o-tolyl)pyridazin-3-yl)piperidine-4-carboxamide is a complex organic compound with a unique structure that includes a benzo[d][1,3]dioxole moiety, a pyridazine ring, and a piperidine carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(benzo[d][1,3]dioxol-5-ylmethyl)-1-(6-(o-tolyl)pyridazin-3-yl)piperidine-4-carboxamide typically involves multiple steps, starting from commercially available precursors. The general synthetic route includes:

    Formation of the benzo[d][1,3]dioxole moiety: This can be achieved through the cyclization of catechol derivatives with formaldehyde.

    Synthesis of the pyridazine ring: This involves the reaction of hydrazine with appropriate diketones or diesters.

    Coupling of the benzo[d][1,3]dioxole and pyridazine units: This step often requires the use of coupling reagents such as EDCI or DCC in the presence of a base like triethylamine.

    Formation of the piperidine carboxamide: This can be done by reacting the intermediate with piperidine and a carboxylating agent like phosgene or triphosgene.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

N-(benzo[d][1,3]dioxol-5-ylmethyl)-1-(6-(o-tolyl)pyridazin-3-yl)piperidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The benzo[d][1,3]dioxole moiety can be oxidized to form quinone derivatives.

    Reduction: The pyridazine ring can be reduced to form dihydropyridazine derivatives.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.

    Substitution: Nitration using a mixture of nitric acid and sulfuric acid, halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Dihydropyridazine derivatives.

    Substitution: Nitro or halogenated derivatives of the aromatic rings.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Investigated for its potential as a drug candidate targeting specific biological pathways.

    Industry: Used in the development of new materials with unique properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-(benzo[d][1,3]dioxol-5-ylmethyl)-1-(6-(o-tolyl)pyridazin-3-yl)piperidine-4-carboxamide involves its interaction with specific molecular targets in biological systems. This compound may bind to enzymes or receptors, modulating their activity and affecting various cellular pathways. For example, it could inhibit the activity of certain enzymes involved in cell proliferation, leading to potential anticancer effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(benzo[d][1,3]dioxol-5-ylmethyl)-1-(6-(m-tolyl)pyridazin-3-yl)piperidine-4-carboxamide
  • N-(benzo[d][1,3]dioxol-5-ylmethyl)-1-(6-(p-tolyl)pyridazin-3-yl)piperidine-4-carboxamide
  • N-(benzo[d][1,3]dioxol-5-ylmethyl)-1-(6-(phenyl)pyridazin-3-yl)piperidine-4-carboxamide

Uniqueness

N-(benzo[d][1,3]dioxol-5-ylmethyl)-1-(6-(o-tolyl)pyridazin-3-yl)piperidine-4-carboxamide is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. Its benzo[d][1,3]dioxole moiety provides potential for aromatic interactions, while the pyridazine ring offers opportunities for hydrogen bonding and other interactions with biological targets. The piperidine carboxamide group enhances its solubility and bioavailability, making it a promising candidate for further research and development.

Properties

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-1-[6-(2-methylphenyl)pyridazin-3-yl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26N4O3/c1-17-4-2-3-5-20(17)21-7-9-24(28-27-21)29-12-10-19(11-13-29)25(30)26-15-18-6-8-22-23(14-18)32-16-31-22/h2-9,14,19H,10-13,15-16H2,1H3,(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUHKETAFBKXCKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=NN=C(C=C2)N3CCC(CC3)C(=O)NCC4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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